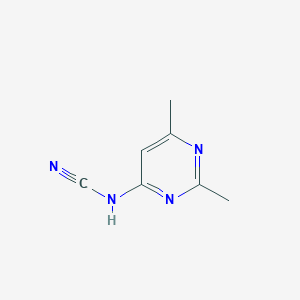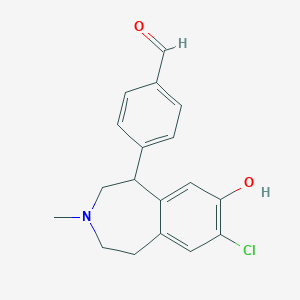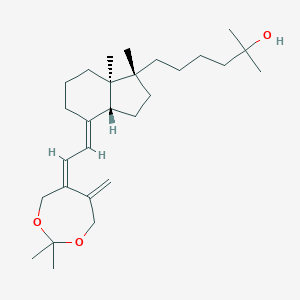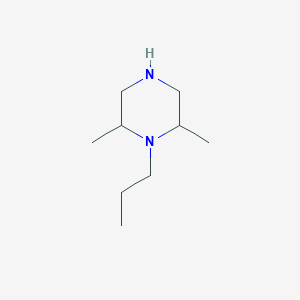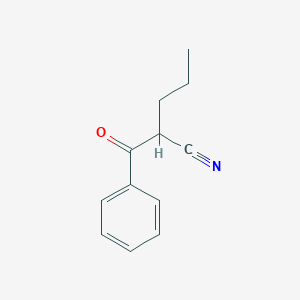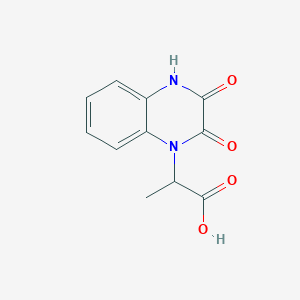![molecular formula C17H23ClN2O B159558 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 129005-99-8](/img/structure/B159558.png)
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane
Descripción general
Descripción
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane, commonly known as C7, is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. C7 has been found to exhibit promising therapeutic potential for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Mecanismo De Acción
C7 acts as a reversible inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes by binding to the active site of the enzymes. The binding of C7 to the enzymes prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
C7 has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, C7 has been found to exhibit anticonvulsant and analgesic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C7 has several advantages for lab experiments. It is a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes, which makes it useful for studying the role of these enzymes in various neurological disorders. C7 is also relatively stable and can be easily synthesized in the lab. However, C7 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, C7 has a relatively short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on C7. One direction is to investigate the potential of C7 as a therapeutic agent for the treatment of various neurological disorders. Another direction is to develop more potent and selective inhibitors of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes based on the structure of C7. In addition, the development of new synthetic routes for C7 and its analogs can improve their pharmacokinetic and pharmacodynamic properties. Finally, the use of C7 in combination with other drugs can enhance its therapeutic potential and reduce its side effects.
Aplicaciones Científicas De Investigación
C7 has been extensively used in scientific research as a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes. 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE are enzymes that break down the neurotransmitter acetylcholine in the synaptic cleft, leading to the termination of neurotransmission. The inhibition of these enzymes by C7 leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function and memory. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
129005-99-8 |
|---|---|
Nombre del producto |
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane |
Fórmula molecular |
C17H23ClN2O |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O/c1-12(2)19-8-13-7-14(9-19)11-20(10-13)17(21)15-3-5-16(18)6-4-15/h3-6,12-14H,7-11H2,1-2H3 |
Clave InChI |
FTABKDGWKNKXQJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
Sinónimos |
N(1)-isopropyl-N(2)-(4-hydroxybenzoyl)-3,7-diazabicyclo(3.3.1)nonane SAZ VII 22 SAZ-VII-22 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

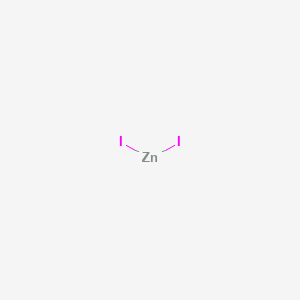
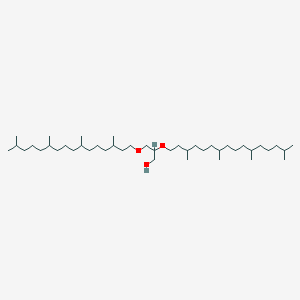
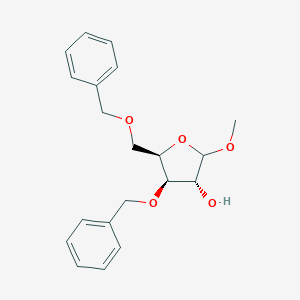
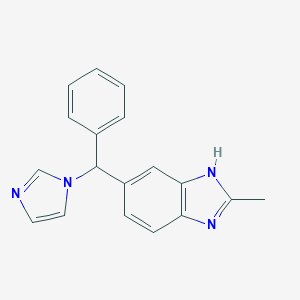
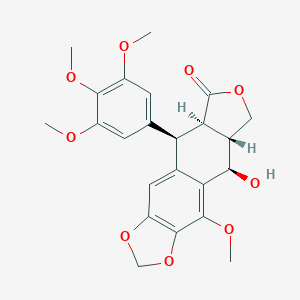
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

